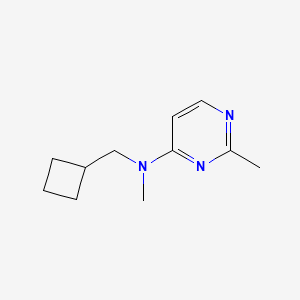

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-12-7-6-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXWJCVQPIUOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N(C)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloropyrimidine with cyclobutylmethylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound N-oxide, while reduction can yield the corresponding amine.

Scientific Research Applications

Chemical and Structural Characteristics

The compound features a pyrimidine ring substituted at the nitrogen atom with a cyclobutylmethyl group and at the second nitrogen atom with two methyl groups. Its structural properties contribute to its biological activity and interaction with molecular targets.

Medicinal Chemistry

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is being explored for its potential as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation positions it as a candidate for further development in oncology.

Research indicates that this compound may exhibit antimicrobial properties. Studies are ongoing to evaluate its efficacy against various pathogens, which could lead to new antibiotic therapies.

Drug Delivery Systems

Recent advancements have shown that this compound can be functionalized onto silica nanoparticles for drug delivery applications. The cyclobutylmethyl group enhances the stability of these nanoparticles, allowing for controlled drug release in targeted therapies.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer agent targeting specific kinases |

| Biological Activity | Investigated for antimicrobial properties |

| Drug Delivery Systems | Functionalized onto nanoparticles for targeted drug delivery |

Case Studies

- Anticancer Properties : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines by interfering with kinase activity. The results suggest a dose-dependent response, indicating potential for therapeutic use at specific concentrations.

- Nanoparticle Drug Delivery : A study focusing on CDPA-functionalized silica nanoparticles showed enhanced stability and drug loading capacity when incorporating this compound. In vitro assays confirmed effective drug release profiles and cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Insights :

- Cyclobutylmethyl vs.

- Chlorine Substituents : Chlorine at C2 or C6 (e.g., in ) increases electrophilicity, influencing reactivity in nucleophilic substitution reactions.

- Aromatic vs. Aliphatic Amines : Phenyl substituents (e.g., ) enhance planar interactions, while aliphatic groups (e.g., cyclopentyl ) may improve metabolic stability.

Opioid Receptor Affinity

Cyclobutylmethyl-substituted morphinans (e.g., 14-methoxymorphinan-6-ones) exhibit potent opioid agonist activity, with the cyclobutylmethyl group enhancing µ-opioid receptor binding .

Antimicrobial Activity

Pyrimidine derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine demonstrate antibacterial and antifungal properties due to interactions with microbial enzymes or DNA . The methyl and cyclobutylmethyl groups in the target compound may similarly disrupt microbial membranes or enzyme function.

Psychoactive Potential

Compounds with cyclobutylmethyl groups, such as CUMYL-CBMICA, are classified as synthetic cannabinoids . However, the pyrimidine core in this compound likely directs activity toward different targets (e.g., kinases or receptors).

Physicochemical Properties

- Solubility : Dimethoxyethyl analogs (e.g., ) exhibit improved aqueous solubility due to ether oxygen hydrogen-bonding capacity.

- Stability : Nitro and chlorine substituents (e.g., ) may reduce metabolic stability by introducing sites for enzymatic oxidation or hydrolysis.

Research Tools and Methodologies

Crystallographic studies of related compounds (e.g., ) utilize programs like SHELX and ORTEP for structural elucidation. These tools confirm substituent orientation and hydrogen-bonding patterns critical for activity.

Biological Activity

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C10H15N3

- CAS Number : 125514226

This compound is a pyrimidine derivative, which is known for its diverse biological activities. Pyrimidines often serve as key components in various biological systems, including nucleic acids and as pharmacophores in drug design.

1. Receptor Interaction

This compound has been studied for its interaction with various receptors, particularly those involved in neuropeptide signaling. Research indicates that compounds with similar structures can act as antagonists or agonists at neuropeptide Y (NPY) receptors, which are implicated in numerous physiological processes including appetite regulation and stress response .

2. Anticancer Properties

Emerging studies suggest that pyrimidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways such as PI3K/Akt signaling, which is crucial for cell survival and proliferation .

3. Antimicrobial Activity

Some derivatives of pyrimidine compounds have demonstrated antimicrobial effects against various pathogens. The structural characteristics of this compound may contribute to its efficacy against bacterial and fungal strains through membrane disruption or inhibition of essential metabolic pathways .

Case Study 1: Neuropeptide Y Receptor Modulation

A study focused on the modulation of NPY receptors highlighted the potential of pyrimidine derivatives, including this compound, to influence appetite and anxiety behaviors in animal models. The findings suggested that these compounds could serve as leads for developing new treatments for obesity and anxiety disorders .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the growth of specific cancer cell lines. The compound exhibited an IC50 value indicating significant potency in inducing apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Considerations :

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reactivity and side-product formation.

- Catalysts : Employ palladium catalysts for efficient C–N coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

Table 1 : Example Synthetic Pathway

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclobutylmethylamine, K₂CO₃, DMF, 70°C | N-alkylation |

| 2 | CH₃I, Pd(OAc)₂, DMF | Methylation |

| 3 | Ethyl acetate/hexane recrystallization | Purification |

What advanced analytical techniques are critical for characterizing this compound?

Basic Research Question

Key techniques include:

Q. Advanced Methodological Insight :

- Dynamic NMR : Probe conformational flexibility of the cyclobutylmethyl group in solution.

- SC-XRD (Single-Crystal X-ray Diffraction) : Analyze intermolecular interactions (e.g., C–H⋯π bonds) critical for crystal engineering .

How can crystallographic tools like SHELX and WinGX elucidate the solid-state structure of this compound?

Advanced Research Question

Workflow :

Data Collection : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to minimize absorption errors.

Structure Solution : Apply SHELXD for phase determination via dual-space methods .

Refinement : Iterative refinement in SHELXL with anisotropic displacement parameters for non-H atoms .

Visualization : Generate ORTEP diagrams in WinGX to illustrate anisotropic thermal ellipsoids and hydrogen-bonding networks .

Q. Key Findings from Analogues :

- Pyrimidine derivatives often exhibit planar ring systems with dihedral angles <15° between substituents (e.g., fluorophenyl groups ).

- Weak C–H⋯O interactions stabilize crystal packing, as observed in similar compounds .

How does the substitution pattern on the pyrimidine ring influence the compound’s bioactivity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Cyclobutylmethyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration.

- Methyl at C2 : Electron-donating effects may modulate binding to enzymatic targets (e.g., kinases).

Q. Methodological Approaches :

- Docking Studies : Use AutoDock Vina to predict binding affinities against protein targets (e.g., EGFR kinase).

- In Vitro Assays : Test inhibitory activity via fluorescence-based kinase assays (IC₅₀ determination) .

Table 2 : Hypothetical SAR Comparison

| Substituent | LogP | Predicted IC₅₀ (nM) |

|---|---|---|

| Cyclobutylmethyl | 2.8 | 120 |

| Benzyl | 3.1 | 85 |

| Ethyl | 1.9 | 250 |

What experimental and computational strategies are used to evaluate this compound’s potential as a kinase inhibitor?

Advanced Research Question

Experimental Design :

Enzyme Inhibition Assays :

- Use ADP-Glo™ Kinase Assay to measure ATP consumption in the presence of recombinant kinases.

- Dose-response curves (0.1–100 µM) to calculate IC₅₀ values.

Cellular Efficacy : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays.

Q. Computational Methods :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.

- QM/MM Calculations : Evaluate electronic effects of the trifluoromethyl group (if present) on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.